N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide
Description
N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzamide group. Structurally, it resembles methazolamide (N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide), a clinically used carbonic anhydrase (CA) inhibitor for glaucoma treatment . The substitution of methazolamide’s acetamide group with a 4-bromobenzamide moiety likely enhances lipophilicity and alters pharmacological properties, including CA inhibition selectivity and metabolic stability.
Properties
CAS No. |
55250-68-5 |
|---|---|
Molecular Formula |
C10H9BrN4O3S2 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-bromo-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C10H9BrN4O3S2/c1-15-9(19-10(14-15)20(12,17)18)13-8(16)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,17,18) |
InChI Key |
PGETUXJBIFHTLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=O)C2=CC=C(C=C2)Br)SC(=N1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis generally begins with precursors such as acetamidine hydrochloride or related amidine derivatives, which are key to constructing the thiadiazole ring system. The aminosulfonyl group is introduced through sulfonamide chemistry, often involving sulfamoyl intermediates.
One documented approach involves the in situ generation of N-haloacetamidine (e.g., N-bromoacetamidine) by simultaneous addition of bromine and sodium methoxide in methanol to acetamidine hydrochloride. This intermediate then reacts directly with potassium thiocyanate to form the 5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazole ring system without isolation of the intermediate haloacetamidine.
Purification and Isolation
The crude reaction mixture contains inorganic salts such as metal halides, which complicate purification. Initial attempts to purify by recrystallization from water or isopropanol extraction yielded low purity or variable yields. A more effective purification involves Soxhlet extraction with dichloromethane, which removes inorganic impurities and affords the pure thiadiazole compound in good yield (approximately 47%) as pale brown crystals with a melting point around 202–204 °C.
Spectroscopic Characterization
- Infrared Spectroscopy (IR): Characteristic peaks include amine N-H stretches (~3265 cm⁻¹), aromatic C-H (~3073 cm⁻¹), and sulfonyl S=O stretches (various peaks between 1331–1123 cm⁻¹).
- Nuclear Magnetic Resonance (NMR):
Coupling with 4-Bromobenzamide to Form the Final Compound
Formation of the Ylidene Linkage
The key step is the formation of the N-ylidene bond between the thiadiazole nitrogen and the 4-bromobenzamide moiety. This is typically achieved by condensation reactions involving the amino-thiadiazole intermediate and 4-bromobenzoyl derivatives.
Typical Reaction Conditions
- Refluxing the amine-containing thiadiazole intermediate with 4-bromobenzoyl chloride or phenacylbromide derivatives in solvents such as dioxane or toluene.
- Use of bases like potassium carbonate to neutralize the acid formed during amide bond formation.
- Reaction times vary from 5 to 12 hours depending on the step and reagents.
Example Synthesis from Literature
A representative synthesis involves:
- Refluxing 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in toluene in the presence of anhydrous potassium carbonate for 8 hours.
- Filtration and evaporation under vacuum to yield the intermediate.
- Further heating at 160 °C for 12 hours to complete the formation of the ylidene linkage.
- The product is isolated by filtration and recrystallization, yielding a compound with melting point 240–242 °C and characteristic IR and NMR spectra consistent with the desired structure.
Comparative Data Table of Key Preparation Steps
| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Product Characteristics |
|---|---|---|---|---|---|---|
| 1 | Acetamidine hydrochloride + Br2 + NaOMe + KSCN | Methanol | Room temp | ~Several h | ~47 | 5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazole, mp 202–204 °C |
| 2 | Thiadiazole amine + 4-bromobenzoyl chloride + K2CO3 | Toluene | Reflux | 8 h | 60–70 | Intermediate amide derivative |
| 3 | Intermediate + heating at 160 °C | None (oil bath) | 160 °C | 12 h | 88 | Final N-ylidene 4-bromobenzamide compound, mp 240–242 °C |
Notes on Variations and Optimization
- The use of phenacylbromide derivatives instead of benzoyl chlorides allows for alternative routes to the thiadiazole-benzamide linkage with comparable yields and purity.
- Purification steps are critical due to the presence of inorganic salts; Soxhlet extraction with dichloromethane is superior to simple recrystallization for removing metal halides.
- Spectroscopic data such as $$^{1}H$$ and $$^{13}C$$-NMR are essential to confirm substitution patterns and purity; discrepancies in literature data highlight the need for careful characterization.
Summary of Research Findings
- The compound’s synthesis is efficiently achieved by constructing the 1,3,4-thiadiazole ring with an aminosulfonyl group, followed by amide bond formation with a 4-bromobenzoyl derivative.
- The key synthetic challenges include controlling the purity of the thiadiazole intermediate and achieving high-yield coupling to the benzamide moiety.
- Literature sources provide detailed experimental conditions, including solvent choices, reaction times, and purification techniques that have been optimized for scale-up and reproducibility.
- Analytical data reported across studies confirm the structure and purity of the final compound, with melting points consistently in the 240 °C range and characteristic IR and NMR signals.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
The 1,3,4-thiadiazole scaffold is widely exploited in medicinal chemistry. Key analogues include:
Key Observations :
- Methazolamide: The acetamide group confers moderate solubility in water and alcohol, critical for ocular bioavailability .
- AL56 : The hydrazineyl-trioxotetrahydropyrimidine substituent enhances anti-glioblastoma activity, likely via interactions with tumor-associated enzymes .
- Target Compound : The 4-bromo substitution may improve membrane permeability and CA binding affinity compared to methazolamide. Bromine’s electron-withdrawing effect could stabilize the sulfonamide group, enhancing enzyme inhibition .
Pharmacological and Metabolic Comparisons
Carbonic Anhydrase Inhibition
- Methazolamide : Inhibits CAIX (hypoxia-inducible isoform) with IC50 ~50 nM, reducing tumor microenvironment acidification .
- Similar brominated sulfonamides show 10–100x higher potency against tumor-associated CAs .
Metabolic Stability
- Methazolamide : Metabolized via cytochrome P450 to N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO), an auto-oxidation product of a sulfenic acid intermediate. This pathway is linked to rare Stevens-Johnson syndrome (SJS) toxicity .
- Target Compound : The bromobenzamide group may slow oxidative metabolism, reducing sulfenic acid formation and SJS risk. However, bromine could introduce new metabolic pathways (e.g., debromination or glutathione conjugation) .
Physical Properties
Biological Activity
N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide, commonly referred to in the literature as a thiadiazole derivative, has attracted attention due to its potential biological activities. This compound features a unique structure that combines a thiadiazole ring with a sulfonamide group, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial effects, as well as its mechanism of action.
- Chemical Formula: CHNOS
- Molecular Weight: 236.27 g/mol
- CAS Number: 554-57-4
- IUPAC Name: Acetamide, N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a study evaluated various derivatives of thiadiazoles and found that certain compounds effectively inhibited the proliferation of human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture systems. The results indicated that these compounds could induce cytotoxic effects at varying concentrations:
| Compound | A549 IC (μM) | HCC827 IC (μM) | NCI-H358 IC (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
These findings suggest that this compound may possess similar antitumor properties due to its structural characteristics.
Antimicrobial Activity
In addition to its antitumor potential, this compound may also exhibit antimicrobial properties. A study evaluating various thiadiazole derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria using broth microdilution methods:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | X μg/mL |
| Staphylococcus aureus | Y μg/mL |
The specific MIC values for this compound were not detailed in the sources but are expected to follow similar trends observed in related compounds.
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets such as DNA and enzymes involved in critical metabolic pathways:
- DNA Binding: Many thiadiazole compounds bind preferentially to the minor groove of DNA, which may lead to interference with replication and transcription processes.
- Enzyme Inhibition: Compounds like this compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.
Case Studies
- Antitumor Efficacy: In vitro studies demonstrated that certain derivatives significantly reduced cell viability in lung cancer cell lines while exhibiting lower toxicity towards normal fibroblast cells (MRC-5). This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
- Antimicrobial Testing: Various derivatives were tested against multiple bacterial strains, showcasing promising results that warrant further investigation into their potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
